molecular formula C26H26N4O7 B168823 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid CAS No. 169396-92-3

2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid

Cat. No. B168823
M. Wt: 506.5 g/mol
InChI Key: REUYSHQBEXUIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monomer used to incorporate a T (U) nucleobase analogue in peptide nucleic acid synthesis.

Scientific Research Applications

Antitumor Activities

A notable application of compounds similar to the specified chemical is in antitumor activities. Research has indicated that derivatives of this compound exhibit selective antitumor activities. The R-configuration of these compounds contributes significantly to their effectiveness. For example, Xiong Jing (2011) synthesized related compounds and tested their in vitro antitumor activities, demonstrating selective anti-tumor properties (Xiong Jing, 2011). Similarly, another study synthesized amino acid ester derivatives containing 5-fluorouracil, showing inhibitory effects against liver cancer (J. Xiong et al., 2009).

Synthesis and Characterization

The synthesis and detailed characterization of derivatives of the compound have been extensively studied. G. Gasser et al. (2006) prepared a new ferrocenyl uracil peptide nucleic acid (PNA) monomer related to this compound, showcasing its potential for complex molecular synthesis (G. Gasser et al., 2006). Wang Wei (2009) and Wang Wei-dong (2008) also synthesized and characterized related compounds, contributing to the understanding of their structural properties (Wang Wei, 2009); (Wang Wei-dong, 2008).

HIV-1 Protease Inhibitors

Another significant application is in the development of HIV-1 protease inhibitors. Research by Mei Zhu et al. (2019) indicated that derivatives with pyrimidine bases as novel P2 ligands enhanced the potency against HIV-1, including drug-resistant variants (Mei Zhu et al., 2019).

properties

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O7/c1-16-12-30(25(35)28-24(16)34)13-22(31)29(14-23(32)33)11-10-27-26(36)37-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,12,21H,10-11,13-15H2,1H3,(H,27,36)(H,32,33)(H,28,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUYSHQBEXUIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(=O)N(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid
Reactant of Route 2
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid
Reactant of Route 3
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid
Reactant of Route 4
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid
Reactant of Route 6
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)acetic acid

Citations

For This Compound
1
Citations
EC Browne, SJ Langford… - Australian Journal of …, 2012 - CSIRO Publishing
A convenient and cost-effective method for the synthesis of Fmoc/Boc-protected peptide nucleic acid monomers is described. The Fmoc/Boc strategy was developed in order to …
Number of citations: 10 www.publish.csiro.au

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